molecular formula C12H10N4O2 B15230722 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B15230722
M. Wt: 242.23 g/mol
InChI Key: WVTVWNXUTJPESG-UHFFFAOYSA-N
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Description

7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a fused heterocyclic compound featuring a triazole ring annulated with a pyrazine-dione scaffold and a benzyl substituent at the N7 position. Its molecular formula is C₁₂H₁₀N₄O₂, with a molecular weight of 258.23 g/mol . The compound is synthesized via cyclization of ethyl 1,2,4-triazole-3-carboxylate derivatives with ammonium acetate under reflux conditions, a method shared with other analogs . Key spectral characteristics include distinctive ¹H NMR signals for pyrazinone protons (δ 7.15–7.59 ppm) and benzyl aromatic protons (δ 7.37–7.88 ppm) .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

7-benzyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

InChI

InChI=1S/C12H10N4O2/c17-11-10-13-14-12(18)16(10)7-6-15(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,18)

InChI Key

WVTVWNXUTJPESG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C(=NNC3=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with pyrazine-2,3-dicarboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound in the triazolopyrazine family, recognized for its diverse biological activities and potential therapeutic uses. It has a triazole ring fused to a pyrazine moiety, which contributes to its biological efficacy. It has roles as an enzyme inhibitor and receptor modulator, making it a candidate for drug development research.

Scientific Research Applications

  • Anticancer Properties this compound exhibits potential anticancer properties by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and angiogenesis. It has been shown to inhibit the c-Met/VEGFR-2 pathway, which is significant in cancer biology.
  • Antimicrobial and Anti-Inflammatory Activities The compound has demonstrated antimicrobial and anti-inflammatory activities in various assays.
  • Modulation of Signaling Pathways Studies on the interactions of this compound with biological targets have revealed its capability to modulate various signaling pathways. Its mechanism of action involves inhibiting certain enzymes and affecting receptor activity. This modulation leads to significant biological effects that are being explored for therapeutic applications in cancer treatment and other diseases.
  • Anticonvulsant Activity 1,2,4-triazolo-[4,3a]pyrazines have demonstrated potent anticonvulsant activity .

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
[1,2,4]Triazolo[4,3-a]pyrazineCore structure with various derivativesDiverse biological activities
BenzylpyrazineContains a benzyl groupDifferent heterocyclic framework
TriazolopyrimidineAnother triazole-fused heterocycleDistinct properties compared to triazolopyrazines

Mechanism of Action

The mechanism of action of 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The compound can interfere with signaling pathways, such as the c-Met/VEGFR-2 pathway, which is crucial in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Modifications at the N7 position significantly influence physicochemical and biological properties:

Compound Name Substituent (Position 7) Molecular Weight (g/mol) Key Properties/Activities Reference
7-Benzyl derivative (Target Compound) Benzyl 258.23 Synthetic intermediate; potential CNS activity due to lipophilicity
7-(2-Fluorobenzyl) analog 2-Fluorobenzyl 260.22 Higher lipophilicity; discontinued due to stability issues (oxidative decomposition observed)
7-(4-Methoxyphenyl) analog 4-Methoxyphenyl 258.23 Electron-donating group enhances solubility; discontinued commercial availability
7-(4-Iodophenyl) derivative 4-Iodophenyl Not reported Potent adenosine receptor antagonist (IC₅₀ = 9–42 nM in P2X7 studies)

Key Insights :

  • Electron-withdrawing groups (e.g., fluoro in ) increase metabolic stability but may introduce decomposition pathways under oxidative conditions .
  • Benzyl and aryl substituents enhance blood-brain barrier permeability, as seen in P2X7 antagonists .

Core Structural Modifications

Replacement of the pyrazine-dione core with other heterocycles alters bioactivity:

Compound Class Core Structure Bioactivity Highlight Reference
[1,2,4]Triazolo[4,3-a]pyrazine-3,8-dione (Target) Pyrazine-dione Synthetic versatility; unconfirmed direct bioactivity
[1,2,4]Triazolo[4,3-a]pyrimidine Pyrimidine Antihypertensive activity (comparable to captopril)
5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine Partially saturated pyrazine Renin inhibition (IC₅₀ = 1.4–3.9 nM)

Key Insights :

  • Saturation of the pyrazine ring (e.g., 5,6-dihydro derivatives) enhances target engagement in enzyme inhibition .
Spectral Data:
Compound ¹H NMR Signals (δ, ppm) ¹³C NMR Signals (δ, ppm) Reference
7-Benzyl derivative 7.15–7.59 (pyrazinone H-5/H-6); 7.37 (benzyl) 157.2 (C3-triazole), 151.1 (C5-triazole)
7-(4-Fluorobenzyl) impurity 7.88 (d, J = 5.8 Hz, aromatic) 130.6 (C1-benzene), 127.5 (C2/C6)
3,8-Dimethyl analog 3.0–4.0 (CH₃ and CH₂) 10–50 (aliphatic carbons)

Key Insights :

  • Pyrazinone protons (δ 7.15–7.59 ppm) are conserved across derivatives, confirming core stability .
  • Aromatic substituents introduce distinct splitting patterns (e.g., doublets for fluorobenzyl in ).

Stability and Industrial Relevance

  • Stability Issues : Fluorobenzyl analogs decompose under oxidative conditions, forming dione impurities .
  • Synthetic Scalability : The use of carbonyldiimidazole (CDI) for cyclization enables gram-scale production .

Biological Activity

7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring fused to a pyrazine moiety, which contributes to its potential therapeutic applications. Research has demonstrated its efficacy as an enzyme inhibitor and receptor modulator, particularly in cancer biology.

  • Molecular Formula : C12_{12}H10_{10}N4_4O2_2
  • Molecular Weight : 242.23 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Notably, it inhibits the c-Met/VEGFR-2 pathway which is crucial for cancer cell proliferation and angiogenesis.

Biological Activities

  • Anticancer Properties :
    • The compound has shown significant antiproliferative effects against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
    • IC50 Values :
      • A549: 0.98 ± 0.08 µM
      • MCF-7: 1.05 ± 0.17 µM
      • HeLa: 1.28 ± 0.25 µM
    • Mechanistic studies indicate that it induces apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
  • Antimicrobial Activity :
    • The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • In vitro studies have confirmed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents like ampicillin .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may also possess anti-inflammatory activities, although detailed mechanisms remain to be fully elucidated.

Study on Anticancer Activity

A recent study evaluated the antiproliferative activity of a series of triazolo[4,3-a]pyrazine derivatives including this compound against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis via mitochondrial pathways .

Antimicrobial Evaluation

Another investigation focused on the antibacterial efficacy of various triazolo[4,3-a]pyrazine derivatives including the target compound. The results revealed moderate to good antibacterial activity against tested strains with specific derivatives showing MIC values as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
[1,2,4]Triazolo[4,3-a]pyrazineCore structure with various derivativesDiverse biological activities
BenzylpyrazineContains a benzyl groupDifferent heterocyclic framework
TriazolopyrimidineAnother triazole-fused heterocycleDistinct properties compared to triazolopyrazines

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